molecular formula C15H15BrN2O3S B12189051 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid

Cat. No.: B12189051
M. Wt: 383.3 g/mol
InChI Key: KAZASFSOSLZUAU-UHFFFAOYSA-N
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Description

4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a butanoic acid moiety. Thiazole rings are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of a bromophenyl group further enhances its potential biological activity.

Preparation Methods

The synthesis of 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The final step involves the acylation of the thiazole derivative with butanoic acid under acidic or basic conditions.

Chemical Reactions Analysis

4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid can undergo various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The bromophenyl group can enhance binding affinity to specific targets, increasing the compound’s potency .

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

4-[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C15H15BrN2O3S/c16-11-4-1-3-10(7-11)15-18-12(9-22-15)8-13(19)17-6-2-5-14(20)21/h1,3-4,7,9H,2,5-6,8H2,(H,17,19)(H,20,21)

InChI Key

KAZASFSOSLZUAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)NCCCC(=O)O

Origin of Product

United States

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